molecular formula C18H14ClNO2 B1420494 2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride CAS No. 1160253-73-5

2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride

Cat. No. B1420494
M. Wt: 311.8 g/mol
InChI Key: BPTZSBIOOAANKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride , also known as 2-Methoxybenzoyl chloride , is an organic compound with the chemical formula C8H7ClO2 . It falls under the category of organic building blocks and is commonly used in synthetic chemistry . The compound features a quinoline ring system with a carbonyl chloride functional group and a methoxyphenyl substituent.


Synthesis Analysis

The synthesis of 2-Methoxybenzoyl chloride involves the reaction of 2-methoxybenzoic acid with thionyl chloride (SOCl2) . This process results in the replacement of the hydroxyl group in the carboxylic acid with a chloride group, yielding the desired compound .


Molecular Structure Analysis

   O    |    C=O    |    Cl    |    CH3O    |    \ /     C    / \   /   \  /     \ C       C  \     /   \   /    \ /     C     |     H 

Physical And Chemical Properties Analysis

  • Melting Point : Approximately 128-129°C at 8 mmHg .
  • Density : 1.146 g/mL at 25°C .
  • Refractive Index (n20/D) : 1.572 (lit.) .

Scientific Research Applications

1. Synthesis and Chemical Reactions

2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride is a compound that is involved in various chemical reactions and synthesis processes. For instance, it serves as a precursor or intermediate in the synthesis of complex organic molecules. Its derivatives have been used in the synthesis of alkynes, showcasing its versatility in organic chemistry (Marinetti & Savignac, 2003). Moreover, the compound's derivatives exhibit potent apoptosis-inducing capabilities, demonstrating potential as anticancer agents with high blood-brain barrier penetration (Sirisoma et al., 2009).

2. Antimicrobial Applications

Derivatives of 2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride have been synthesized and studied for their antimicrobial properties. Research has shown that these derivatives exhibit significant antifungal and antibacterial activities, indicating their potential use in the development of new antimicrobial agents (Patel & Patel, 2010).

3. Applications in Luminescent Materials

Certain derivatives of the compound have been used in the synthesis of luminescent materials. For example, cyclometalated Pd(II) and Ir(III) complexes involving derivatives of this compound have been synthesized, showing luminescent properties. These complexes have potential applications in various fields, such as in materials science for the development of new luminescent materials (Xu et al., 2014).

4. Contributions to Heterocyclic Chemistry

The compound is also significant in heterocyclic chemistry. It's involved in the heterocyclization of certain compounds, leading to the formation of derivatives like 1,2,4-benzothiadiazine 1,1-dioxides. This process underscores its importance in the synthesis of complex heterocyclic compounds with potential applications in pharmaceuticals and materials science (Shalimov et al., 2016).

Safety And Hazards

  • Precautionary Measures : Handle with care, wear appropriate personal protective equipment, and avoid inhalation or skin contact .

properties

IUPAC Name

2-(2-methoxyphenyl)-6-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c1-11-7-8-15-13(9-11)14(18(19)21)10-16(20-15)12-5-3-4-6-17(12)22-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTZSBIOOAANKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001198080
Record name 2-(2-Methoxyphenyl)-6-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001198080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride

CAS RN

1160253-73-5
Record name 2-(2-Methoxyphenyl)-6-methyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160253-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methoxyphenyl)-6-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001198080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride
Reactant of Route 4
2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride
Reactant of Route 5
2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride
Reactant of Route 6
2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.